molecular formula C21H31N3O B6092165 [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol

[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol

Cat. No.: B6092165
M. Wt: 341.5 g/mol
InChI Key: ULAJVJYZKJMHMR-UHFFFAOYSA-N
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Description

[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol, also known as EIPPM, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol is not fully understood, but it is believed to act as a modulator of G protein-coupled receptors (GPCRs). Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein trafficking, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects depending on the target tissue or cell type. In the brain, this compound has been shown to improve cognitive function and reduce neuroinflammation. In the heart, this compound has been found to reduce oxidative stress and inflammation, leading to improved cardiac function. In cancer cells, this compound has been shown to induce cell death and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol in lab experiments is its high potency and selectivity for the sigma-1 receptor compared to other sigma receptor ligands. However, one limitation is the lack of commercially available this compound, which may limit its use in certain experiments.

Future Directions

Future research on [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol could focus on further elucidating its mechanism of action and identifying additional target receptors. Additionally, studies could investigate the potential of this compound as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Finally, efforts could be made to develop more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol can be synthesized using a multi-step process, starting with the reaction of 1-ethyl-1H-imidazole-2-carbaldehyde with 4-(3-phenylpropyl)piperidine. The resulting intermediate is then reduced with sodium borohydride to yield this compound. The purity of the compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and oncology. In neuroscience, this compound has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, this compound has been investigated for its ability to reduce cardiac hypertrophy and improve cardiac function. In oncology, this compound has been studied for its anticancer properties.

Properties

IUPAC Name

[1-[(1-ethylimidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O/c1-2-24-16-13-22-20(24)17-23-14-11-21(18-25,12-15-23)10-6-9-19-7-4-3-5-8-19/h3-5,7-8,13,16,25H,2,6,9-12,14-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAJVJYZKJMHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCC(CC2)(CCCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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